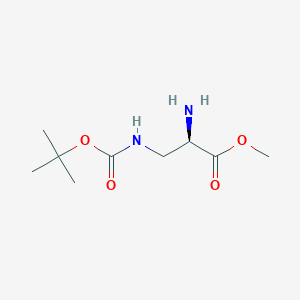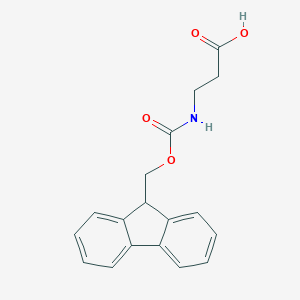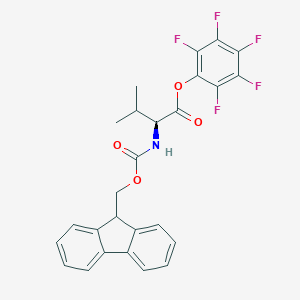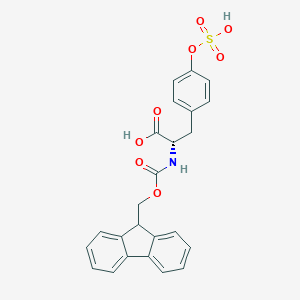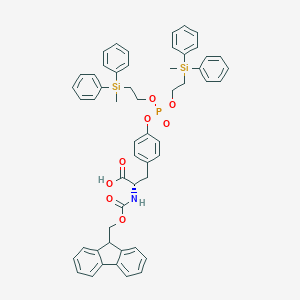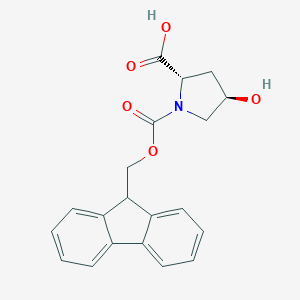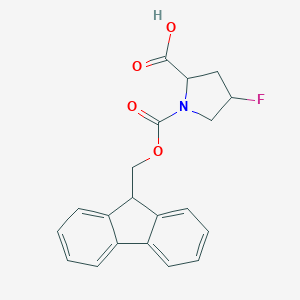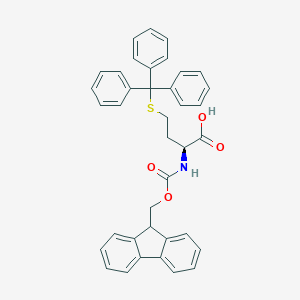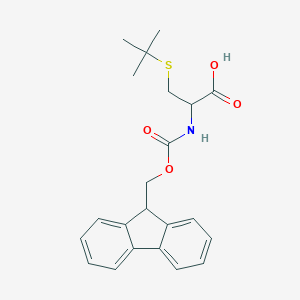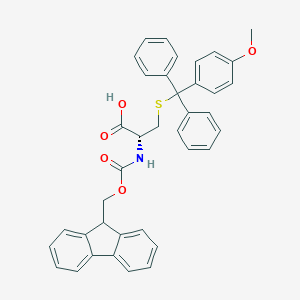
Fmoc-Orn(Boc)-OPfp
Vue d'ensemble
Description
“Fmoc-Orn(Boc)-OH” is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides . This compound is useful in preparing cyclic peptides and special arginine derivates .
Synthesis Analysis
“Fmoc-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It is also used in the synthesis of glycated building blocks during solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of “Fmoc-Orn(Boc)-OPfp” is C31H29F5N2O6 . The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .Chemical Reactions Analysis
“Fmoc-Orn(Boc)-OH” is a standard building block for the introduction of D-ornithine amino-acid residues by Fmoc SPPS . It is also used in the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities .Physical And Chemical Properties Analysis
“Fmoc-Orn(Boc)-OH” is a solid substance . Its empirical formula is C25H30N2O6 , and its molecular weight is 454.52 g/mol . It is soluble in methanol .Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis : Fmoc-Orn(Boc)-OPfp is used in solid-phase peptide synthesis, particularly in combination with other coupling reagents like carbodiimides, active esters, and uronium and phosphonium salts. This usage enhances reactivity and reduces racemization, especially for peptides containing natural or hindered amino acids (Kates et al., 1996).
Glycopeptide Synthesis : The compound is instrumental in the synthesis of glycopeptides. For instance, it's been used for coupling with crude 1-glycosylamines to create Nβ-glycosides of Fmoc-Asn-OH, which are then employed in the solid-phase synthesis of glycopeptides (Ürge et al., 1991).
Hydrogelation and Self-Assembly : In the study of Fmoc-tripeptides, Fmoc-Orn(Boc)-OPfp shows significant influence on the self-assembly properties and hydrogelation. This application is crucial in creating structured materials like anisotropic fibrils and hydrogels with specific mechanical properties (Cheng et al., 2010).
Synthesis of Oligosaccharide Mimetics : It's used in the synthesis of glycopeptide libraries, providing a novel approach to rapidly identify mimetics of oligosaccharides. The building blocks, including Fmoc-Orn(Boc)-OPfp, aid in the efficient and unambiguous identification of active glycopeptides (Hilaire et al., 1998).
O-Glycopeptide Synthesis : It facilitates the high-yield and stereoselective synthesis of O-glycopeptides, showing significant potential in routine synthesis applications (Gangadhar et al., 2004).
Cyclic and Disulfide-Bridged Peptides Synthesis : It is used in the synthesis of cyclic peptides and disulfide-bridged peptides, which has applications in the development of bioactive compounds (Simmonds et al., 2009).
Synthesis of Fmoc/Boc/Cbz-Protected Peptidyl Alcohols : The compound plays a role in the synthesis of protected peptidyl alcohols, which is crucial for the development of peptide-based pharmaceuticals (Lalithamba & Sureshbabu, 2010).
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLMXCUHPJKIF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569646 | |
| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(Boc)-OPfp | |
CAS RN |
123180-69-8 | |
| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



